5-Fluoro-6-(4-methoxyphenyl)picolinic acid
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Overview
Description
5-Fluoro-6-(4-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 6th position of the picolinic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(4-methoxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(4-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or sodium chlorite.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the fluorine or methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium chlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-6-(4-methoxyphenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(4-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may inhibit viral entry by targeting viral-cellular membrane fusion, thereby preventing the virus from entering host cells . Additionally, it may interact with zinc finger proteins, disrupting their function and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with similar structural features but lacking the fluorine and methoxyphenyl groups.
5-Fluoro-2-picolinic acid: A related compound with a fluorine atom at the 5th position but without the methoxyphenyl group.
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: A compound with herbicidal activity and structural similarities.
Uniqueness
5-Fluoro-6-(4-methoxyphenyl)picolinic acid is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to other picolinic acid derivatives .
Properties
Molecular Formula |
C13H10FNO3 |
---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
5-fluoro-6-(4-methoxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-4-2-8(3-5-9)12-10(14)6-7-11(15-12)13(16)17/h2-7H,1H3,(H,16,17) |
InChI Key |
RGCXQNCWBISWIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
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